N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2,4,5-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple bromine atoms and the hydrazide functional group contribute to its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Bromophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .
Uniqueness
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of multiple bromine atoms, which enhance its reactivity and potential biological activity. The specific arrangement of these atoms and the hydrazide functional group contribute to its distinct chemical and physical properties .
Properties
Molecular Formula |
C15H11Br4N3O |
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Molecular Weight |
568.9 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H11Br4N3O/c16-10-3-1-2-9(4-10)7-21-22-15(23)8-20-14-6-12(18)11(17)5-13(14)19/h1-7,20H,8H2,(H,22,23)/b21-7+ |
InChI Key |
NATSLPXPTJVTGI-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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